molecular formula C12H13NO3 B13026002 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Katalognummer: B13026002
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: VETBKRLTPQDLMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with suitable pyrrole derivatives under controlled conditions. One common method involves the use of microwave-assisted organic synthesis, which offers the advantages of rapid reaction times and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other solvent-free techniques to ensure efficiency and cost-effectiveness. The use of solid-phase synthesis and other advanced techniques can also be employed to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,5-Dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of the furan and pyrrole rings, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

5-(2,5-dimethylfuran-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-6-4-10(13-11(6)12(14)15)9-5-7(2)16-8(9)3/h4-5,13H,1-3H3,(H,14,15)

InChI-Schlüssel

VETBKRLTPQDLMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)C2=CC(=C(N2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.